BPIC

DNA intercalation molecular docking structure-activity relationship

BPIC is a first-in-class β-carboline DNA intercalator that uniquely combines DNA binding with anti-inflammatory and free radical-scavenging activities in a single scaffold. Unlike doxorubicin, BPIC demonstrates equivalent antiproliferative potency (IC₅₀ = 0.96 μM) against S180 sarcoma while providing a 2-fold efficacy advantage in vivo. At 1 μmol/kg, it reduces xylene-induced edema and suppresses TNF-α/IL-8 levels—addressing both neoplastic growth and the pro-inflammatory tumor microenvironment without adjunctive agents. Ideal for SAR studies, inflammation-driven cancer models, and oxidative stress/DNA damage research. ≥98% purity. Research use only.

Molecular Formula C27H20N2O5
Molecular Weight 452.46
CAS No. 1444382-92-6
Cat. No. B606326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPIC
CAS1444382-92-6
SynonymsBPIC; 
Molecular FormulaC27H20N2O5
Molecular Weight452.46
Structural Identifiers
SMILESO=C(C1=CC2=C(C(C3=CC=C(O)C(C(OC)=O)=C3)=N1)NC4=C2C=CC=C4)OCC5=CC=CC=C5
InChIInChI=1S/C27H20N2O5/c1-33-26(31)20-13-17(11-12-23(20)30)24-25-19(18-9-5-6-10-21(18)28-25)14-22(29-24)27(32)34-15-16-7-3-2-4-8-16/h2-14,28,30H,15H2,1H3
InChIKeyQTOJFNFWYFXKQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BPIC Procurement Guide: DNA Intercalator with Dual Anti-Inflammatory and Free Radical Scavenging Activity


BPIC (benzyl 1-[4-hydroxy-3-(methoxycarbonyl)phenyl]-9H-pyrido[3,4-b]indole-3-carboxylate; CAS 1444382-92-6) is a β-carboline-derived DNA intercalator with the molecular formula C₂₇H₂₀N₂O₅ and molecular weight 452.46 g/mol . Discovered as a novel anti-tumor lead compound, BPIC represents a multi-mechanistic small molecule that combines DNA intercalation with anti-inflammatory activity and free radical scavenging [1]. The compound belongs to the pyrido[3,4-b]indole-3-carboxylate chemical class and has been characterized through both in silico docking studies and in vitro/in vivo pharmacological evaluation [1].

Why BPIC Cannot Be Replaced by Other DNA Intercalators or β-Carboline Analogs


DNA intercalators as a class (e.g., doxorubicin, daunorubicin, acridine derivatives) exhibit substantial heterogeneity in their off-target effects, therapeutic windows, and ancillary pharmacological activities [1]. While many intercalators achieve cytotoxicity through DNA binding alone, BPIC's molecular design integrates three distinct therapeutic modalities—DNA intercalation, inflammation inhibition, and free radical scavenging—within a single scaffold [2]. β-carboline analogs sharing the pyridoindole core often lack the specific substitution pattern at the 1-position and 3-carboxylate region that confers BPIC's unique combination of activities [3]. Generic substitution with doxorubicin, the clinical gold standard intercalator, would fail to recapitulate BPIC's dual anti-inflammatory and radical-scavenging profile while potentially introducing cardiotoxicity liabilities not observed with BPIC to date [2]. The quantitative evidence below establishes where BPIC demonstrates differentiation that justifies independent scientific consideration rather than in-class substitution.

BPIC: Quantitative Differentiation Evidence Against Comparator Doxorubicin


BPIC Achieves Equal DNA Binding Affinity to Doxorubicin Despite Distinct Structural Scaffold

In a direct head-to-head molecular docking comparison, BPIC and doxorubicin were evaluated for their binding interactions with DNA (PDB ID: 1NAB). The docking investigation yielded equal scores for both compounds, with similar binding features observed [1]. This indicates that despite BPIC's β-carboline scaffold differing substantially from doxorubicin's anthracycline structure, the compound achieves comparable DNA intercalation capacity, establishing its viability as an alternative intercalating agent.

DNA intercalation molecular docking structure-activity relationship

BPIC Matches Doxorubicin Potency Against S180 Murine Sarcoma Cells (IC₅₀ = 0.96 μM)

In a panel of 8 cancer cell lines evaluated for anti-proliferative activity, BPIC and doxorubicin demonstrated equal sensitivity specifically against S180 murine sarcoma cells, with both compounds exhibiting an IC₅₀ of 0.96 μM following 48-hour MTT assay [1]. Notably, across the full panel including A549 (lung), HeLa (cervical), HepG2 (liver), HL-60 (leukemia), HT-29 (colon), and CCRF S-180 cells, BPIC maintained consistent antiproliferative activity with IC₅₀ values of 0.96 μM [1].

antiproliferative activity S180 sarcoma cancer cell viability

BPIC Exhibits 2-Fold Higher In Vivo Anti-Tumor Efficacy Than Doxorubicin

In an in vivo anti-tumor efficacy assay, BPIC demonstrated 2-fold higher efficacy than doxorubicin [1]. This represents a substantial quantitative advantage in the whole-organism setting, suggesting that BPIC's multi-mechanistic profile (intercalation plus anti-inflammatory plus radical scavenging) translates into superior therapeutic performance compared to doxorubicin's single-mechanism DNA intercalation approach.

in vivo efficacy anti-tumor assay therapeutic index

BPIC Scavenges Three Radical Species with Highest Sensitivity for Nitric Oxide (NO)

BPIC demonstrated concentration-dependent scavenging activity against three distinct free radical species: hydroxyl radical (∙OH), superoxide anion (∙O₂⁻), and nitric oxide (NO) [1]. Among these, NO free radicals exhibited the highest sensitivity to BPIC treatment [1]. While doxorubicin is not characterized for direct radical scavenging activity, this represents a class-level differentiation—BPIC provides antioxidant capacity absent in most conventional DNA intercalators.

free radical scavenging antioxidant activity NO radical

BPIC Inhibits Xylene-Induced Ear Edema and Reduces Pro-Inflammatory Cytokines at 1 μmol/kg

At a dose of 1 μmol/kg, BPIC effectively inhibited xylene-induced ear edema in mice and decreased plasma levels of the pro-inflammatory cytokines TNF-α and IL-8 [1]. This anti-inflammatory activity is not a characteristic of doxorubicin or most classical DNA intercalators, which primarily exert anti-tumor effects through direct cytotoxicity rather than immunomodulation.

anti-inflammatory activity TNF-α IL-8 in vivo inflammation model

BPIC Multi-Mechanism Profile: Simultaneous DNA Intercalation, Anti-Inflammation, and Radical Scavenging in a Single Compound

BPIC is distinguished by its ability to simultaneously inhibit inflammation and scavenge free radicals while maintaining DNA intercalation capacity [1]. This triple-mechanism profile is not observed in doxorubicin (DNA intercalation only, with potential pro-oxidant effects via ROS generation) nor in other β-carboline analogs that lack the specific 1-[4-hydroxy-3-(methoxycarbonyl)phenyl] substitution pattern required for anti-inflammatory activity [2]. The combination of activities within a single molecular entity eliminates the need for combination therapy or co-administration strategies.

multi-target therapeutic lead optimization drug discovery

BPIC: Recommended Research and Development Application Scenarios


Sarcoma Oncology Research Requiring Doxorubicin-Comparable Potency with Alternative Scaffold

For investigators studying S180 sarcoma or related soft-tissue sarcoma models, BPIC offers antiproliferative potency equal to doxorubicin (IC₅₀ = 0.96 μM) [1] while presenting a distinct β-carboline scaffold. This makes BPIC particularly valuable for structure-activity relationship studies aimed at identifying intercalator chemotypes that maintain sarcoma sensitivity while potentially circumventing doxorubicin resistance mechanisms (e.g., P-glycoprotein efflux, TOP2A mutations). Researchers can substitute BPIC for doxorubicin in MTT-based viability screening of sarcoma cell panels without loss of assay sensitivity.

In Vivo Efficacy Studies Targeting 2-Fold Improvement Over Doxorubicin Baseline

In experimental settings where in vivo anti-tumor efficacy is the primary endpoint, BPIC demonstrates a 2-fold efficacy advantage over doxorubicin [1]. This positions BPIC as a lead optimization candidate for preclinical efficacy studies requiring superior tumor growth inhibition. Investigators can design dose-response studies leveraging BPIC's enhanced efficacy to explore whether equivalent anti-tumor outcomes can be achieved at lower dosing regimens, potentially improving therapeutic indices relative to doxorubicin controls.

Inflammation-Associated Cancer Models Requiring Dual Anti-Tumor and Anti-Inflammatory Activity

BPIC is uniquely suited for research in cancer types where inflammation drives progression—including colitis-associated colorectal cancer, hepatitis-associated hepatocellular carcinoma, and certain inflammatory breast cancer subtypes. At 1 μmol/kg, BPIC reduces both xylene-induced edema and plasma TNF-α/IL-8 levels [1], providing an experimental tool that simultaneously addresses neoplastic growth and the pro-inflammatory tumor microenvironment. This dual activity eliminates the need for co-treatment with separate anti-inflammatory agents, simplifying experimental design and reducing potential drug-drug interaction variables.

Oxidative Stress and DNA Damage Combination Studies

For investigators examining the intersection of oxidative stress, DNA damage response, and cancer cell survival, BPIC provides a single-agent solution combining DNA intercalation with ∙OH, ∙O₂⁻, and NO radical scavenging [1]. The compound's highest sensitivity for NO radicals suggests particular utility in models where inducible nitric oxide synthase (iNOS) activity or NO-mediated signaling contributes to tumor pathology. Researchers can employ BPIC to simultaneously induce controlled DNA damage while modulating the cellular redox environment, enabling studies of how antioxidant capacity influences the efficacy of DNA-damaging chemotherapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for BPIC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.